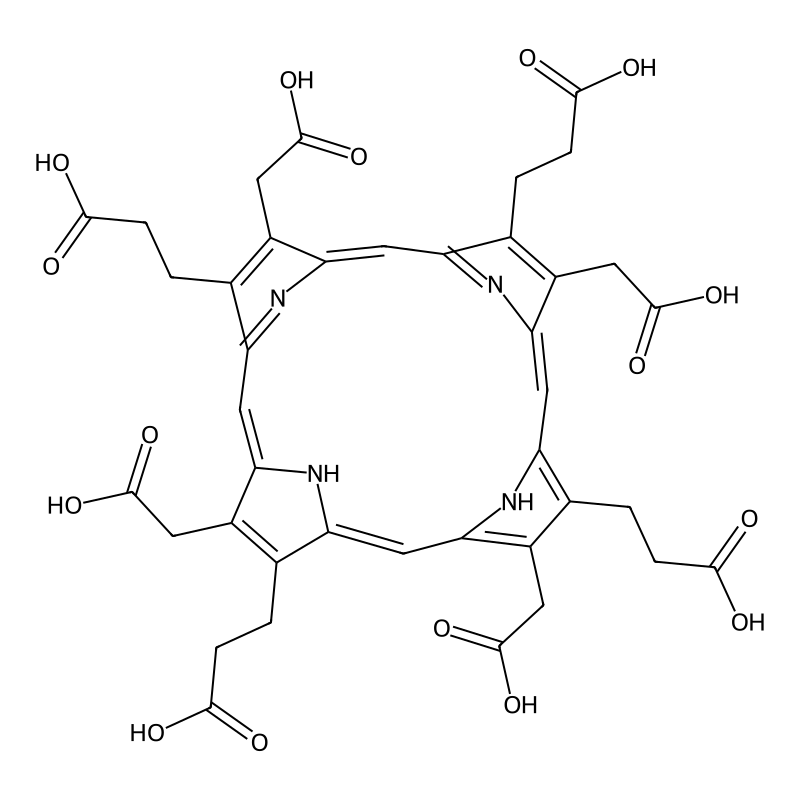

Uroporphyrin I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Uroporphyrin I is a type of porphyrin, a class of organic compounds characterized by their large, cyclic structures containing four nitrogen-containing pyrrole rings. Uroporphyrin I is produced through the oxidation of uroporphyrinogen I, which occurs via nonenzymatic cyclization of hydroxymethylbilane. This compound features eight carboxylic acid side chains—four acetic acid and four propionic acid groups—attached to its pyrrole rings, which contribute to its solubility and reactivity in biological systems . Uroporphyrin I is notable for its role in various metabolic pathways and its potential toxicological effects.

- Formation: It is formed from uroporphyrinogen I through autooxidation or via decarboxylation of its corresponding coproporphyrinogen .

- Phototoxicity: Under light exposure, uroporphyrin I can act as a phototoxin, leading to cellular damage by generating reactive oxygen species .

- Biochemical Interactions: It can inhibit enzymes such as delta-aminolevulinic acid dehydratase and porphobilinogenase, affecting heme biosynthesis pathways .

Uroporphyrin I exhibits various biological activities:

- Toxicity: Excessive accumulation of uroporphyrin I is associated with congenital erythropoietic porphyria, where it can cause skin lesions and photosensitivity due to its phototoxic properties .

- Collagen Stimulation: Research indicates that uroporphyrin I stimulates collagen biosynthesis in human skin fibroblasts, suggesting potential applications in dermatological therapies .

- Neurotoxicity: It has been identified as a neurotoxin capable of damaging nerve tissues under certain conditions .

The synthesis of uroporphyrin I can be achieved through several methods:

- Biochemical Pathways: The natural biosynthesis involves the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen, which subsequently undergoes several enzymatic transformations to yield uroporphyrinogen I and eventually uroporphyrin I .

- Chemical Synthesis: Laboratory syntheses have been reported, including oxidative methods that involve the reaction of δ-aminolevulinic acid under controlled conditions to produce uroporphyrin in yields up to 10% .

Uroporphyrin I has several applications across different fields:

- Medical Research: Its role in porphyrias makes it significant for understanding metabolic disorders related to heme synthesis.

- Dermatology: Due to its collagen-stimulating properties, it may be explored for therapeutic uses in skin regeneration and repair .

- Photodynamic Therapy: Its phototoxicity can be harnessed in cancer treatment strategies where light activation leads to selective destruction of malignant cells.

Studies have highlighted various interactions involving uroporphyrin I:

- Enzyme Inhibition: Uroporphyrin I has been shown to inhibit key enzymes in the heme biosynthetic pathway, which can lead to disruptions in normal cellular functions and contribute to disease states .

- Metal Complexation: Uroporphyrin I can form complexes with metal ions, which alters its reactivity and may be utilized in developing new materials or therapeutic agents .

Similar Compounds

Uroporphyrin I shares structural similarities with other porphyrins and related compounds. Here are some notable comparisons:

| Compound | Structure Similarities | Unique Characteristics |

|---|---|---|

| Uroporphyrin III | Similar core structure | More common isomer; less toxic |

| Coproporphyrin | Similar ring structure | Fewer carboxylic acid groups |

| Protoporphyrin IX | Similar pyrrole rings | Central metal ion (iron) for heme |

| Heme | Contains iron; derived from protoporphyrins | Essential for oxygen transport |

Uroporphyrin I is unique due to its specific arrangement of side chains and the resulting biological activities, particularly its role in various porphyrias and potential applications in therapeutic contexts.

Enzymatic Synthesis via Uroporphyrinogen I Synthase

Uroporphyrinogen I synthase, also known as porphobilinogen deaminase or hydroxymethylbilane synthase, plays a crucial role in the third step of the heme biosynthetic pathway [13]. This enzyme catalyzes the head-to-tail condensation of four porphobilinogen molecules into the linear hydroxymethylbilane while releasing four ammonia molecules [13]. The enzyme has a molecular weight of 40-42 kilodaltons and consists of three distinct domains with a highly conserved structure across organisms [13].

The structural organization of uroporphyrinogen I synthase reveals domains 1 and 2 as structurally similar, each containing five beta-sheets and three alpha helices in humans [13]. Domain 3 is positioned between the other two domains and exhibits a flattened beta-sheet geometry [13]. A critical feature of this enzyme is the presence of a dipyrrole cofactor, consisting of two condensed porphobilinogen molecules, which is covalently attached to domain 3 and extends into the active site located in the cleft between domains 1 and 2 [13].

The reaction mechanism involves an initial elimination of ammonia from porphobilinogen, generating a carbocation intermediate [13]. This intermediate is subsequently attacked by the dipyrrole cofactor of porphobilinogen deaminase, ultimately yielding a trimer covalently bound to the enzyme after proton loss [13]. The enzyme typically exists in dimer units within the cytoplasm of cells [13].

Research findings demonstrate significant variations in uroporphyrinogen I synthase activity across different populations and disease states. In normal erythrocytes, the enzyme activity exhibits a three-fold range with a mean maximum velocity of 35.7 ± 8.4 nanomoles of uroporphyrinogen I formed per milliliter of erythrocytes per hour at 37 degrees Celsius [12] [16]. The Michaelis constant for the erythrocyte enzyme in normal individuals is 12.3 ± 3.9 micromolar [12] [16].

| Parameter | Normal Population | Acute Intermittent Porphyria |

|---|---|---|

| Activity (nmol/ml/hr) | 35.7 ± 8.4 | 18.0 ± 5.0 |

| Km (µM) | 12.3 ± 3.9 | 6.2 ± 3.9 |

| Enzyme Level | Normal | 50% reduction |

Spontaneous Cyclization of Hydroxymethylbilane

Hydroxymethylbilane, also known as preuroporphyrinogen, represents a critical branch point in porphyrin biosynthesis [17]. This linear tetrapyrrole compound contains four pyrrole rings interconnected by methylene bridges, with the chain beginning with a hydroxymethyl group and ending with a hydrogen atom [17]. Each pyrrole cycle connects to an acetic acid group and a propionic acid group in sequential order [17].

Under normal physiological conditions, the enzyme uroporphyrinogen III synthase rapidly converts hydroxymethylbilane to the cyclic uroporphyrinogen III through a controlled cyclization reaction [17] [33]. This enzymatic process results in the physiologically useful uroporphyrinogen III with the substituent arrangement of acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-propionic acid-acetic acid [33].

However, in the absence of uroporphyrinogen III synthase or when the enzyme exhibits reduced activity, hydroxymethylbilane undergoes spontaneous cyclization to form uroporphyrinogen I [2] [17]. This non-enzymatic cyclization process occurs through a different mechanism that results in an alternative arrangement of side chains [2]. The spontaneous cyclization produces the isomer I form with the sequence acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid, representing a symmetrical arrangement compared to the asymmetrical pattern of the physiological isomer III [2].

The difference between enzymatic and spontaneous cyclization lies in the spatial arrangement of the four carboxyethyl groups and four carboxymethyl groups [2]. The non-enzymatic conversion to uroporphyrinogen I results in the sequence acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid, whereas the enzymatic conversion into uroporphyrinogen III leads to reversal of one acetic acid-propionic acid group, hence an acetic acid-propionic acid-acetic acid-propionic acid-acetic acid-propionic acid-propionic acid-acetic acid arrangement [2].

Decarboxylation Mechanisms to Coproporphyrinogen I

The conversion of uroporphyrinogen I to coproporphyrinogen I occurs through the action of uroporphyrinogen III decarboxylase, the same enzyme responsible for processing the physiological isomer III [2] [14]. This homodimeric enzyme catalyzes the fifth step in heme biosynthesis and exhibits the remarkable ability to function on both isomers despite their structural differences [14] [30].

Uroporphyrinogen III decarboxylase operates through an unusual mechanism that performs decarboxylations without the intervention of cofactors, unlike the vast majority of decarboxylases [14]. The enzyme catalyzes the elimination of carboxyl groups from the four acetate side chains of uroporphyrinogen I, yielding coproporphyrinogen I plus four molecules of carbon dioxide [14] [26]. This reaction represents the conversion of the four carboxymethyl side chains to methyl groups [26].

Research has revealed that the enzyme mechanism proceeds through substrate protonation by an arginine residue [14]. At low substrate concentrations, the reaction follows an ordered route with sequential removal of carbon dioxide from specific rings, whereas at higher substrate-to-enzyme ratios, a random route becomes operative [14]. The catalytic proficiency of this enzyme represents one of the largest known, with a rate acceleration of 6 × 10²⁴ M⁻¹ relative to the uncatalyzed rate [14].

The crystal structure of human uroporphyrinogen decarboxylase reveals a 40.8 kilodalton protein comprised of a single domain containing a beta/alpha barrel with a deep active site cleft formed by loops at the carbon-terminal ends of the barrel strands [30]. Many conserved residues cluster at this cleft, including the invariant side chains of arginine-37, arginine-41, and histidine-339, which function in substrate binding, and aspartic acid-86, tyrosine-164, and serine-219, which participate in binding or catalysis [30].

Unlike uroporphyrinogen III and its subsequent conversion to coproporphyrinogen III, which continues through the physiological heme biosynthesis pathway, coproporphyrinogen I represents a cytotoxic dead-end product [26] [27]. The compound cannot be further processed by the body and accumulates, leading to pathological consequences [26]. This accumulation occurs because coproporphyrinogen I, while structurally similar to the physiological isomer III, cannot serve as a substrate for subsequent enzymes in the heme biosynthesis pathway [26].

| Compound | Molecular Formula | Formation Mechanism | Biological Fate |

|---|---|---|---|

| Uroporphyrinogen I | C₄₀H₄₄N₄O₁₆ | Spontaneous cyclization | Dead-end product |

| Coproporphyrinogen I | C₃₆H₄₄N₄O₈ | UROD decarboxylation | Cytotoxic accumulation |

| Uroporphyrin I | C₄₀H₃₈N₄O₁₆ | Oxidation of Uroporphyrinogen I | Urinary excretion |

Pathway Dysregulation in Hereditary Porphyrias

Hereditary porphyrias represent a group of inherited disorders resulting from enzyme defects in the heme biosynthetic pathway, with several conditions directly involving uroporphyrin I accumulation [18] [19]. These disorders demonstrate how pathway dysregulation leads to the overproduction and accumulation of uroporphyrin I and related compounds.

Congenital erythropoietic porphyria represents the most severe condition associated with uroporphyrin I accumulation [18] [19]. This extremely rare autosomal recessive disorder results from deficient function of uroporphyrinogen III synthase, the fourth enzyme in the heme biosynthetic pathway [18] [19]. The enzyme deficiency stems from mutations in the UROS gene, with over 35 mutations identified, including the most common cysteine-73-arginine mutation found in approximately one-third of all cases [38].

Research demonstrates that uroporphyrinogen III synthase activity in hemolysates from congenital erythropoietic porphyria patients is markedly lower than control samples [32] [34]. This deficiency is not due to the presence of free inhibitors or competing enzymatic activity, as hemolysates from porphyric subjects do not interfere with cosynthase activity from normal subjects [32] [34]. The partial deficiency of cosynthase in congenital erythropoietic porphyria corresponds to findings in clinically similar erythropoietic porphyria of cattle and explains the overproduction of uroporphyrin I in the human disease [32] [34].

The molecular basis of uroporphyrinogen III synthase impairment reveals that most disease-causing mutations affect enzyme folding and stability [35]. Computational and biophysical analysis demonstrates that thermodynamic instability and premature protein degradation represent major mechanisms accounting for enzymatic deficiency associated with twenty uroporphyrinogen III synthase mutants in human cells [35]. The severity degree correlates with cellular protein instability, and destabilizing mutations cluster within three types of mechanisms according to side chain rearrangements or contact alterations within the pathogenic enzyme [35].

Acute intermittent porphyria presents another hereditary condition involving uroporphyrin I pathway dysregulation [11] [24]. This disorder results from approximately 50% reduction in uroporphyrinogen I synthase activity in liver, erythrocytes, and cultured skin fibroblasts [11]. Studies using lymphocytes treated with mitogens or infected with Epstein-Barr virus demonstrate that both treatments induce uroporphyrinogen I synthase synthesis in lymphocytes, but the induction in acute intermittent porphyria lymphocytes reaches only 50% compared to normal lymphocytes [11].

Porphyria cutanea tarda involves dysfunction of uroporphyrinogen III decarboxylase, leading to accumulation of both uroporphyrin I and uroporphyrin III [23]. This condition results from deficiency of the enzyme used in heme production and can be familial, non-familial, or acquired [23]. The disorder demonstrates how decarboxylase deficiency affects processing of both physiological and non-physiological porphyrin isomers.

Clinical manifestations of these hereditary porphyrias directly correlate with uroporphyrin I accumulation patterns. In congenital erythropoietic porphyria, massive accumulation of isomeric type I porphyrins occurs in bone marrow, leading to extremely severe, mutilating cutaneous photosensitivity [20]. Patients present with rapidly-erosive bullous skin lesions on photoexposed surfaces, which progress to mutilating lesions and disabling retractive scars [20]. Urine appears pink to dark red due to porphyrin excretion, and significant splenomegaly may develop linked to hemolytic anemia [20].

Research findings on porphyrin excretion patterns reveal distinct profiles associated with different hereditary porphyrias [39] [40]. In healthy neonates, urinary total porphyrin exhibits a median value of 331.50 nanomoles per liter, with uroporphyrin representing 16.64% and coproporphyrin 81.98% of total porphyrin, with isomer I predominant in both cases [39]. During severe attacks of hereditary coproporphyria, uroporphyrin shows 46-fold increases compared to 8-fold increases during mild attacks [22].

| Porphyria Type | Enzyme Defect | Uroporphyrin I Status | Clinical Severity |

|---|---|---|---|

| Congenital Erythropoietic | UROS deficiency | Massively elevated | Most severe |

| Acute Intermittent | HMBS reduction | Elevated during attacks | Severe acute episodes |

| Porphyria Cutanea Tarda | UROD deficiency | Moderately elevated | Chronic cutaneous |

| Hereditary Coproporphyria | CPOX deficiency | Variable elevation | Moderate to severe |

High-Performance Liquid Chromatography has emerged as the gold standard analytical technique for uroporphyrin I detection and quantification [1] [2]. The fundamental principle underlying High-Performance Liquid Chromatography analysis of uroporphyrin I relies on the compound's unique physicochemical properties, particularly its carboxylic acid functionalities and fluorescent characteristics [3] [4].

The most widely implemented High-Performance Liquid Chromatography protocol employs reversed-phase chromatography with fluorescence detection [5] [6]. Standard methodologies utilize an octadecylsilane-bonded silica stationary phase, specifically ODS-Hypersil C18 columns, which provide optimal retention characteristics for uroporphyrin I and related porphyrin compounds [7]. The mobile phase composition typically consists of a gradient system incorporating 1 molar ammonium acetate buffer adjusted to pH 5.16, combined with acetonitrile as the organic modifier [8] [9].

Critical optimization parameters for uroporphyrin I High-Performance Liquid Chromatography protocols include buffer molarity, pH control, and gradient programming [2] [10]. Research has demonstrated that ammonium acetate concentrations ranging from 0.5 to 1.0 molar provide optimal separation efficiency while maintaining adequate peak resolution [11]. The pH value of 5.16 represents a carefully optimized condition that balances analyte retention with peak symmetry and resolution of positional isomers [12].

Ultra-High-Performance Liquid Chromatography represents a significant advancement in uroporphyrin I analysis, offering superior resolution and reduced analysis times compared to conventional High-Performance Liquid Chromatography systems [2] [13]. Optimized Ultra-High-Performance Liquid Chromatography conditions utilizing sub-3 micrometer particle columns, such as the Thermo Hypersil BDS C18 with 2.4 micrometer particle size, achieve baseline separation of uroporphyrin I and III isomers within 30 minutes [14] [15].

Monolithic column technology has revolutionized rapid uroporphyrin I analysis, with Chromolith SpeedRod RP18e columns enabling complete separation of seven urine porphyrins, including baseline separation of uroporphyrin I and III isomers, within 3.2 minutes [16] [17]. This dramatic reduction in analysis time represents a 6-10 fold improvement in laboratory productivity while maintaining analytical precision with relative standard deviations below 2.5 percent [16].

Detection limits for uroporphyrin I using optimized High-Performance Liquid Chromatography protocols range from 65 nanograms per liter to 82 picomoles per liter, depending on the specific instrumentation and column technology employed [4] [16]. Fluorescence detection parameters typically utilize excitation wavelengths between 395-420 nanometers and emission wavelengths in the 580-620 nanometer range, providing high specificity and sensitivity for porphyrin compounds [18] [19].

Liquid Chromatography-Tandem Mass Spectrometry Optimization

Liquid Chromatography-Tandem Mass Spectrometry has emerged as the most selective and sensitive analytical approach for uroporphyrin I quantification [20] [21]. The technique combines the separation power of liquid chromatography with the molecular specificity of tandem mass spectrometry, enabling definitive identification and accurate quantification even in complex biological matrices [22] [23].

Electrospray ionization in positive mode represents the optimal ionization technique for uroporphyrin I analysis, with the protonated molecular ion appearing at mass-to-charge ratio 831 [21] [24]. The high carboxylic acid content of uroporphyrin I facilitates efficient protonation under acidic electrospray conditions, typically achieved using 0.1-0.2 percent formic acid in the mobile phase [20] [25].

Multiple reaction monitoring represents the gold standard detection mode for Liquid Chromatography-Tandem Mass Spectrometry analysis of uroporphyrin I [3] [21]. The characteristic fragmentation pattern involves sequential losses of 44 mass units, corresponding to decarboxylation reactions that produce hepta-, hexa-, penta-, and tetracarboxylic porphyrin fragments [26] [27]. This fragmentation pattern provides unequivocal structural confirmation and enables highly selective quantification.

Lower limits of quantification for uroporphyrin I using optimized Liquid Chromatography-Tandem Mass Spectrometry methods range from 0.014 to 0.029 nanomoles per milliliter, representing significant improvements in sensitivity compared to traditional High-Performance Liquid Chromatography approaches [21] [22]. The enhanced sensitivity enables detection of uroporphyrin I at physiologically relevant concentrations in healthy individuals and provides adequate dynamic range for pathological conditions [28].

Direct injection protocols have been developed for Liquid Chromatography-Tandem Mass Spectrometry analysis, eliminating time-consuming sample preparation procedures while maintaining analytical accuracy [3] [21]. Acidified urine samples can be directly injected following simple centrifugation to remove particulate matter, dramatically reducing sample processing time and minimizing potential analyte losses [24].

Mass spectrometry-friendly mobile phase systems utilize formic acid-methanol gradients instead of traditional ammonium acetate buffers, which cause significant ion suppression in electrospray ionization sources [20]. Optimized gradient programs typically employ 0.1 percent formic acid in water as the aqueous phase and methanol as the organic modifier, providing adequate chromatographic separation while maintaining high ionization efficiency [20] [25].

Capillary Electrophoresis Applications in Complex Matrices

Capillary Electrophoresis offers unique advantages for uroporphyrin I analysis in complex biological matrices, particularly through its high separation efficiency and minimal sample consumption requirements [29] [30]. The technique exploits charge-to-size ratio differences to achieve separation, making it particularly well-suited for analyzing charged porphyrin compounds [31] [32].

Micellar Electrokinetic Chromatography represents the most successful Capillary Electrophoresis mode for uroporphyrin I analysis [29] [33]. Optimized buffer systems employ 10 millimolar 2-(N-cyclohexylamino)ethanesulfonic acid adjusted to pH 10, combined with 75 millimolar sodium dodecyl sulfate as the micellar phase [29]. This buffer composition provides optimal separation of uroporphyrin I from related porphyrin compounds within 11 minutes [34].

Stacking techniques significantly enhance the sensitivity of Capillary Electrophoresis analysis for uroporphyrin I [30]. Acetonitrile stacking combined with high salt content in urine matrices achieves enrichment factors ranging from 12 to 32-fold for uroporphyrin I, dramatically improving detection limits [30]. Microemulsion Electrokinetic Chromatography with sodium cholate additives provides even greater enhancement factors of 28 to 33-fold [30].

Laser-induced fluorescence detection coupled with Capillary Electrophoresis achieves exceptional sensitivity for uroporphyrin I analysis, with detection limits reaching 20 picomolar concentrations [29] [34]. The use of violet diode lasers operating at 400 nanometers excitation provides optimal fluorescence excitation for porphyrin compounds while minimizing background interference [29].

Complex matrix applications of Capillary Electrophoresis for uroporphyrin I analysis have been demonstrated in deproteinized urine samples from patients with various porphyria conditions [30]. The technique successfully differentiates between healthy individuals and patients with porphyria cutanea tarda based on characteristic uroporphyrin I concentration patterns [30].

Sample preparation for Capillary Electrophoresis analysis typically involves simple protein precipitation using acetonitrile, followed by direct injection of the supernatant [30]. This minimal sample processing reduces analysis time and eliminates potential sources of analyte loss or contamination that can occur with more extensive extraction procedures [32].

Challenges in Distinguishing Isomers in Biological Samples

The differentiation of uroporphyrin I from its type III isomer represents one of the most significant analytical challenges in porphyrin analysis [27] [35]. These structural isomers differ only in the arrangement of carboxyethyl and carboxymethyl substituents around the porphyrin macrocycle, resulting in nearly identical physicochemical properties [36] [37].

Traditional High-Performance Liquid Chromatography methods require extended gradient programs of up to 60 minutes to achieve adequate separation of uroporphyrin I and III isomers [38] [35]. The fundamental challenge arises from the minimal difference in hydrophobicity between these isomers, necessitating highly optimized chromatographic conditions to achieve baseline resolution [39] [40].

Buffer composition represents a critical factor in isomer separation, with 1 molar ammonium acetate at pH 5.10-5.20 providing optimal resolution conditions [38] [35]. The high ionic strength disrupts potential secondary interactions that could compromise separation efficiency, while the specific pH value optimizes the ionization state of the carboxylic acid functionalities [11].

Advanced column technologies have significantly improved isomer separation capabilities [2] [16]. Ultra-High-Performance Liquid Chromatography columns with sub-3 micrometer particle sizes and core-shell particle technologies achieve baseline separation of uroporphyrin I and III isomers within 15-30 minutes [14] [41]. Monolithic columns provide even faster separations, resolving the isomers within 3.2 minutes while maintaining adequate resolution [16].

Clinical significance of accurate isomer determination cannot be overstated, as the uroporphyrin I to III ratio serves as a critical diagnostic parameter for differentiating between various porphyria subtypes [37] [42]. Congenital erythropoietic porphyria is characterized by predominantly uroporphyrin I accumulation, while porphyria cutanea tarda typically shows mixed patterns with variable isomer ratios [43] [37].

Matrix effects in biological samples present additional challenges for isomer quantification [23] [43]. Endogenous compounds, particularly proteins and other porphyrin metabolites, can interfere with accurate isomer determination through co-elution or ion suppression effects [23]. Polyethylene glycol contamination has been specifically identified as a problematic interferent that co-elutes with uroporphyrin I and complicates mass spectrometric analysis [23].

XLogP3

UNII

Related CAS

Dates

Explore Compound Types